molecular formula C3H5N3O B031318 1H-1,2,4-triazol-5-ylmethanol CAS No. 123372-69-0

1H-1,2,4-triazol-5-ylmethanol

Cat. No.: B031318
CAS No.: 123372-69-0
M. Wt: 99.09 g/mol
InChI Key: UDDMDSNULOKCLP-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazol-5-ylmethanol is a heterocyclic compound containing a triazole ring, which is a five-membered ring composed of three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Mechanism of Action

Target of Action

1H-1,2,4-Triazol-5-ylmethanol and its derivatives have been found to target human blood coagulation factor XIIa and thrombin . These targets play crucial roles in the blood coagulation process, with factor XIIa initiating the intrinsic pathway of blood coagulation and thrombin acting as a key enzyme in the clotting cascade .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. The acylated 1,2,4-triazol-5-amines, a derivative of this compound, have been shown to inhibit the activity of factor XIIa and thrombin . This inhibition is achieved through previously unknown interactions between the inhibitors and the active site of factor XIIa .

Biochemical Pathways

The inhibition of factor XIIa and thrombin by this compound affects the blood coagulation pathway. This results in anticoagulant properties and the ability to affect thrombin- and cancer-cell-induced platelet aggregation

Pharmacokinetics

The presence of the 1,2,4-triazole moiety in a compound can influence its pharmacokinetic properties, including its solubility, lipophilicity, and hydrogen bonding capacity . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The inhibition of factor XIIa and thrombin by this compound results in anticoagulant properties and the ability to affect thrombin- and cancer-cell-induced platelet aggregation . This suggests that the compound could potentially be used in the treatment of conditions related to blood coagulation and cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazol-5-ylmethanol can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with formic acid or its derivatives, followed by cyclization to form the triazole ring. The final step involves the introduction of a hydroxymethyl group to the triazole ring. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of catalysts to enhance the reaction rate and yield. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazol-5-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are used.

Major Products:

    Oxidation: 1H-1,2,4-Triazol-5-carboxylic acid.

    Reduction: Dihydro-1H-1,2,4-triazol-5-ylmethanol.

    Substitution: 1H-1,2,4-Triazol-5-ylmethyl halides or alkyl derivatives.

Scientific Research Applications

1H-1,2,4-Triazol-5-ylmethanol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Medicine: It has potential therapeutic applications, particularly in the development of antifungal and anticancer agents.

    Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of various chemical products.

Comparison with Similar Compounds

1H-1,2,4-Triazol-5-ylmethanol is unique compared to other triazole derivatives due to its specific functional group and reactivity. Similar compounds include:

    1H-1,2,4-Triazole: The parent compound without the hydroxymethyl group.

    1H-1,2,4-Triazol-3-ylmethanol: A positional isomer with the hydroxymethyl group at a different position.

    1H-1,2,4-Triazol-5-carboxylic acid: An oxidized derivative with a carboxylic acid group.

These compounds share the triazole ring structure but differ in their functional groups and reactivity, making this compound distinct in its applications and chemical behavior.

Properties

IUPAC Name

1H-1,2,4-triazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c7-1-3-4-2-5-6-3/h2,7H,1H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDMDSNULOKCLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329849
Record name 1H-1,2,4-triazol-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123372-69-0
Record name 1H-1,2,4-triazol-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1H-1,2,4-triazol-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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